XL019

Catalog No.
S548087
CAS No.
945755-56-6
M.F
C25H28N6O2
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL019

CAS Number

945755-56-6

Product Name

XL019

IUPAC Name

(2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide

Molecular Formula

C25H28N6O2

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m0/s1

InChI Key

ISOCDPQFIXDIMS-QHCPKHFHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

XL019; XL-019; XL 019

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

The exact mass of the compound (S)-N-(4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)phenyl)pyrrolidine-2-carboxamide is 444.22737 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

XL019 (CAS 945755-56-6) is an orally bioavailable, ATP-competitive small molecule that functions as a highly selective inhibitor of Janus kinase 2 (JAK2). Unlike broader-spectrum pan-JAK inhibitors, XL019 exhibits low-nanomolar biochemical potency against both wild-type JAK2 and the constitutively active JAK2V617F mutant, effectively blocking downstream STAT3 and STAT5 phosphorylation. In procurement and material selection contexts, it is primarily sourced as a precision preclinical tool for modeling myeloproliferative neoplasms (MPNs) and for isolating JAK2-specific signaling pathways from the broader JAK/STAT network without confounding off-target effects [1].

Substituting XL019 with a dual JAK1/2 inhibitor, such as the clinical benchmark Ruxolitinib, fundamentally confounds targeted mechanistic research. Ruxolitinib inhibits JAK1 and JAK2 with near-equal potency, meaning its application broadly suppresses JAK1-mediated inflammatory cytokine signaling alongside JAK2-driven erythroid and myeloid pathways [1]. In contrast, XL019 provides a >50-fold selectivity window for JAK2 over JAK1, JAK3, and TYK2. For buyers designing assays to specifically interrogate JAK2V617F-driven proliferation, or to avoid the immunosuppressive off-target effects of JAK1/3 inhibition, procuring the highly selective XL019 is mandatory to ensure phenotypic accuracy and reproducible assay data [2].

Kinase Selectivity Profile: XL019 vs. Ruxolitinib

XL019 demonstrates an IC50 of 2.2 nM for JAK2, compared to 134.3 nM for JAK1 and 214.2 nM for JAK3. This represents a >50-fold selectivity for the JAK2 isoform. In direct contrast, the benchmark dual inhibitor Ruxolitinib exhibits an IC50 of 2.8 nM for JAK2 and 3.3 nM for JAK1, lacking isoform selectivity [REFS-1, REFS-2].

Evidence DimensionBiochemical IC50 (Kinase Selectivity)
Target Compound DataJAK2 IC50 = 2.2 nM; JAK1 IC50 = 134.3 nM
Comparator Or BaselineRuxolitinib (JAK2 IC50 = 2.8 nM; JAK1 IC50 = 3.3 nM)
Quantified Difference>50-fold JAK2 selectivity for XL019 vs. ~1:1 for Ruxolitinib
ConditionsCell-free ATP-dependent luciferase-coupled chemiluminescence assay

Enables researchers to decouple JAK2-driven myeloproliferation from JAK1-driven immune and inflammatory responses in complex cellular assays.

In Vivo Pharmacokinetics and Systemic Exposure

For in vivo procurement, XL019 offers validated oral bioavailability. Following a 10 mg/kg oral dose in murine models, XL019 achieves a Cmax of 5.24 μM, a half-life (t1/2) of 1.94 hours, and a volume of distribution (Vd) of 5.319 L/kg. This robust pharmacokinetic profile allows for standard twice-daily (BID) oral dosing regimens to maintain target inhibition, outperforming unoptimized tool compounds that require continuous infusion or systemic injection.

Evidence DimensionPharmacokinetic parameters (Cmax and t1/2)
Target Compound DataCmax = 5.24 μM, t1/2 = 1.94 h
Comparator Or BaselineUnoptimized early-stage JAK inhibitors (typically <1 μM Cmax, poor oral bioavailability)
Quantified DifferenceValidated high micromolar systemic exposure via oral route
Conditions10 mg/kg p.o. dosing in murine models

Validates the compound's immediate readiness for in vivo efficacy studies, reducing the risk of failure due to poor systemic exposure.

Formulation Compatibility and Processability for In Vivo Dosing

XL019 is highly processable for in vivo administration when utilizing standard co-solvent systems. It readily forms a clear solution at ≥2.5 mg/mL using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This overcomes the poor aqueous solubility typical of complex pyrimidine-based kinase inhibitors, providing a reliable, standardized protocol for reproducible animal dosing without precipitation risks .

Evidence DimensionIn vivo formulation solubility
Target Compound Data≥2.5 mg/mL clear solution in DMSO/PEG300/Tween-80/Saline
Comparator Or BaselinePure aqueous buffers (insoluble/precipitates)
Quantified DifferenceGuaranteed solubility and stability in a standardized lipophilic/hydrophilic co-solvent vehicle
ConditionsRoom temperature preparation for in vivo dosing

Eliminates formulation guesswork and ensures consistent dose delivery, which is critical for reproducibility in xenograft studies.

Targeted Efficacy in JAK2-Driven Xenografts

XL019 demonstrates potent in vivo pharmacodynamics, specifically in JAK2-dependent tumors. In HEL.92.1.7 erythroleukemia xenograft models, oral administration of XL019 at 200 mg/kg and 300 mg/kg (BID for 14 days) resulted in 60% and 70% tumor growth inhibition, respectively, driven by the dose-dependent suppression of downstream pSTAT3 and pSTAT5 . This establishes a clear, quantifiable baseline for efficacy compared to non-selective agents that may induce broader, non-specific cytotoxicity.

Evidence DimensionXenograft tumor growth inhibition
Target Compound Data60-70% inhibition at 200-300 mg/kg BID
Comparator Or BaselineVehicle control (0% inhibition, unchecked growth)
Quantified Difference60-70% reduction in tumor volume linked directly to pSTAT3/5 suppression
ConditionsHEL.92.1.7 murine xenograft model, 14-day oral dosing

Provides buyers with a validated in vivo model and dosing regimen, accelerating preclinical study design for myeloproliferative disease research.

Decoupling JAK Isoform Signaling in MPN Models

Because XL019 offers >50-fold selectivity for JAK2 over JAK1/3, it is the preferred choice for in vitro assays aiming to isolate JAK2V617F-driven cellular proliferation from the broader inflammatory cytokine signaling mediated by JAK1. This makes it a more precise procurement choice than Ruxolitinib for mechanistic pathway mapping [1].

Preclinical Xenograft Efficacy Testing

With its established pharmacokinetic profile (Cmax = 5.24 μM) and standardized formulation protocol (DMSO/PEG300/Tween-80/Saline), XL019 is highly suited for in vivo efficacy testing. It is specifically recommended for oral dosing in HEL.92.1.7 erythroleukemia xenografts to evaluate targeted tumor growth inhibition .

STAT3/STAT5 Biomarker Assay Validation

XL019 potently inhibits STAT3 and STAT5 phosphorylation in cells harboring wild-type or mutated JAK2. It serves as a reliable, highly selective positive control compound in Western blot and flow cytometry assays designed to quantify downstream JAK2 target engagement without confounding off-target kinase inhibition [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

444.22737416 Da

Monoisotopic Mass

444.22737416 Da

Heavy Atom Count

33

Appearance

Light yellow to light brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4L1AM42NVA

Drug Indication

For the treatment of various forms of cancer.

Mechanism of Action

XL019 is a selective inhibitor of the cytoplasmic tyrosine kinase JAK2. JAK2 is activated by cytokine and growth factor receptors and phosphorylates members of the STAT family of inducible transcription factors. Activation of the JAK/STAT pathway promotes cell growth and survival, and is a common feature of human tumors. JAK2 is activated by mutation in the majority of patients with polycythemia vera and essential thrombocytosis and appears to drive the inappropriate growth of blood cells in these conditions.

Wikipedia

Xl-019

Dates

Last modified: 08-15-2023
1: Verstovsek S, Tam CS, Wadleigh M, Sokol L, Smith CC, Bui LA, Song C, Clary DO, Olszynski P, Cortes J, Kantarjian H, Shah NP. Phase I evaluation of XL019, an oral, potent, and selective JAK2 inhibitor. Leuk Res. 2013 Dec 11. pii: S0145-2126(13)00425-6. doi: 10.1016/j.leukres.2013.12.006. [Epub ahead of print]

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